Barusiban

Description

BARUSIBAN is a Protein drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

CAS No. |

285571-64-4 |

|---|---|

Molecular Formula |

C40H63N9O8S |

Molecular Weight |

830.1 g/mol |

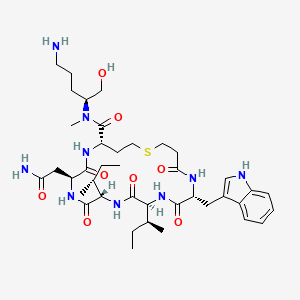

IUPAC Name |

(4S,7S,10S,13S,16R)-N-[(2S)-5-amino-1-hydroxypentan-2-yl]-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(2R)-butan-2-yl]-16-(1H-indol-3-ylmethyl)-N-methyl-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C40H63N9O8S/c1-6-23(3)34-38(55)46-31(20-32(42)51)36(53)45-29(40(57)49(5)26(22-50)11-10-16-41)14-17-58-18-15-33(52)44-30(19-25-21-43-28-13-9-8-12-27(25)28)37(54)47-35(24(4)7-2)39(56)48-34/h8-9,12-13,21,23-24,26,29-31,34-35,43,50H,6-7,10-11,14-20,22,41H2,1-5H3,(H2,42,51)(H,44,52)(H,45,53)(H,46,55)(H,47,54)(H,48,56)/t23-,24+,26+,29+,30-,31+,34+,35+/m1/s1 |

InChI Key |

UGNGRKKDUVKQDF-IHOMMZCZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCSCCC(=O)N[C@@H](C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)[C@@H](CCCN)CO)CC(=O)N)[C@H](C)CC |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)C(CCCN)CO)CC(=O)N)C(C)CC |

Other CAS No. |

285571-64-4 |

sequence |

WIXNXX |

Synonyms |

barusiban |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Barusiban

Introduction

Barusiban (FE 200440) is a synthetic, non-peptide oxytocin receptor (OTR) antagonist that was developed for the potential treatment of preterm labor (PTL).[1][2] As a tocolytic agent, its primary therapeutic goal is to suppress uterine contractions to delay premature delivery. Barusiban is characterized by its high potency and selectivity for the oxytocin receptor, distinguishing it from other tocolytics like atosiban.[1][3] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

The fundamental mechanism of action of barusiban is its function as a competitive antagonist at the oxytocin receptor. The OTR is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligand oxytocin, initiates a signaling cascade leading to myometrial contractions.[4]

Barusiban exhibits a high binding affinity for the human OTR, with a reported Ki of 0.8 nM in COS cells expressing the receptor.[5] A key characteristic of barusiban is its high selectivity. It has an approximately 300-fold greater affinity for the oxytocin receptor than for the vasopressin V1a receptor (V1aR).[1][2] This is a significant distinction from atosiban, which binds effectively to both OTR and V1aR.[1] This selectivity suggests that barusiban would not interfere with the physiological effects mediated by the V1a receptor.[6][7] By binding to the OTR, barusiban prevents oxytocin from activating the receptor, thereby inhibiting the downstream signaling pathways that lead to uterine contractions.

Oxytocin Receptor Signaling Pathway and Barusiban's Point of Intervention

Oxytocin-induced uterine contraction is primarily mediated through the Gq/Phospholipase C (PLC) signaling pathway.[4]

-

Activation: Oxytocin binds to the OTR on myometrial cells.

-

G-Protein Coupling: The activated OTR couples with the Gq/11 alpha-class of G-proteins.[4]

-

PLC Activation: The G-protein activates Phospholipase C (PLC).[4]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]

-

Contraction: The elevated intracellular Ca2+ concentration activates calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to myometrial muscle contraction.

Barusiban acts at the initial step of this cascade. By competitively occupying the oxytocin binding site on the OTR, it prevents oxytocin from initiating this entire signaling sequence, resulting in uterine quiescence.

Quantitative Data and Comparative Analysis

Preclinical studies have demonstrated Barusiban's superior potency and duration of action compared to Atosiban.

Table 1: Receptor Binding Affinity & Potency

| Compound | Receptor Target | Binding Affinity (Ki) | Potency (pA2) - Preterm Myometrium | Potency (pA2) - Term Myometrium | Reference(s) |

| Barusiban | Oxytocin Receptor (OTR) | 0.64 - 0.8 nM | 9.76 | 9.89 | [5][6][8] |

| Vasopressin V1a Receptor (V1aR) | ~11 nM | Not Assessed | Not Assessed | [6] | |

| Atosiban | Oxytocin Receptor (OTR) | 20 - 397 nM | 7.86 | 7.81 | [6][8] |

| Vasopressin V1a Receptor (V1aR) | 0.27 - 4.7 nM | Not Assessed | Not Assessed | [6] |

Note: A higher pA2 value indicates greater antagonist potency.

Table 2: Pharmacodynamic Comparison in a Cynomolgus Monkey Model

| Parameter | Barusiban | Atosiban | Reference(s) |

| Potency | 3 to 4 times more potent than atosiban | - | [1][3] |

| Efficacy | 96-98% inhibition of intrauterine pressure | 96-98% inhibition of intrauterine pressure | [3] |

| Onset of Action | 0.5 - 1.5 hours | 0.5 - 1.5 hours | [3] |

| Duration of Action | >13 - 15 hours | 1 - 3 hours | [1][3] |

| Reversibility | Reversible within 1.5-2.5 h by high-dose OT | - | [1][3] |

Experimental Protocols

The mechanism and efficacy of Barusiban have been elucidated through several key experimental models.

In Vitro Inhibition of Myometrial Contractions

This assay assesses the direct inhibitory effect of antagonists on uterine muscle tissue.

-

Tissue Source: Myometrial biopsies were obtained from women undergoing Cesarean delivery at both preterm (30-36 weeks) and term (38-41 weeks) gestation.[8]

-

Methodology:

-

Myometrial strips are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated.

-

The strips are attached to isometric force transducers to record contractile activity.

-

A stable baseline of spontaneous contractions is established.

-

Concentration-response curves to oxytocin are generated to establish a control.

-

The experiment is repeated in the presence of fixed concentrations of Barusiban (e.g., 2.5, 25, 250 nM) or Atosiban.[8]

-

The shift in the oxytocin concentration-response curve caused by the antagonist is measured.

-

-

Endpoint Analysis: The primary endpoints are the EC50 (the concentration of oxytocin required to produce 50% of the maximal response) and the pA2 value, which quantifies the potency of the antagonist.[8]

In Vivo Tocolytic Efficacy in a Nonhuman Primate Model

This model simulates preterm labor to evaluate the pharmacokinetics and pharmacodynamics of tocolytic agents.

-

Animal Model: Pregnant cynomolgus monkeys, a species with reproductive physiology similar to humans, were used.[1][2]

-

Methodology:

-

Instrumentation: Pregnant monkeys are surgically fitted with telemetric devices to continuously record intrauterine pressure (IUP).

-

PTL Simulation: Uterine contractions are induced by a continuous intravenous infusion of oxytocin to simulate preterm labor.

-

Antagonist Administration: Once stable, PTL-like contractions are established, Barusiban or Atosiban is administered via an intravenous bolus or continuous infusion.[1][3]

-

Data Collection: IUP is monitored continuously before, during, and after drug administration to measure the extent and duration of contraction inhibition.

-

-

Endpoint Analysis: Key parameters include the maximum percentage inhibition of IUP, the onset of action, and the duration of the tocolytic effect.[1]

Clinical Trial Data

Despite promising preclinical data, clinical trials in humans have yielded different results. A randomized, double-blind, placebo-controlled Phase II trial was conducted to evaluate the efficacy of Barusiban in women with threatened preterm labor.

Table 3: Key Data from a Phase II Clinical Trial

| Parameter | Details | Reference(s) |

| Study Design | Randomized, double-blind, placebo-controlled, multicenter study. | [9][10] |

| Patient Population | 163 pregnant women at 34-35 weeks + 6 days of gestation with signs of threatened preterm labor. | [9][10] |

| Intervention | A single intravenous bolus of Barusiban (at doses of 0.3, 1, 3, or 10 mg) or placebo. | [9][10] |

| Primary Endpoint | Percentage of women who did not deliver within 48 hours. | [9][10] |

| Key Result | No statistically significant difference was observed between the Barusiban groups (65-88% not delivered) and the placebo group (72% not delivered). Barusiban did not reduce uterine contractions compared to placebo. | [6][9][10] |

| Safety Profile | Barusiban was not associated with an adverse safety profile for the mother, fetus, or infant. | [9][10] |

Barusiban is a potent and highly selective oxytocin receptor antagonist. Its mechanism of action is centered on the competitive blockade of the OTR, preventing the oxytocin-induced signaling cascade that leads to myometrial contractions. Preclinical studies in both in vitro human tissue and in vivo primate models robustly demonstrated its superiority over atosiban in terms of potency and duration of action. However, this preclinical promise did not translate into clinical efficacy in a Phase II trial for threatened preterm labor in a late-gestation population. The discrepancy highlights the complexities of translating pharmacological potency into clinical effectiveness in the multifactorial syndrome of human preterm labor.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of barusiban and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of barusiban, a selective oxytocin antagonist, in threatened preterm labor at late gestational age: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]

Barusiban's Selectivity for Vasopressin Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barusiban is a potent and selective antagonist of the oxytocin receptor (OTR), investigated primarily for its potential therapeutic application in the management of preterm labor. Its mechanism of action relies on the competitive inhibition of oxytocin, a hormone pivotal in uterine contractions. A critical aspect of barusiban's pharmacological profile is its selectivity for the OTR over the closely related vasopressin receptor subtypes (V1a, V1b, and V2). This high selectivity is desirable to minimize off-target effects, as vasopressin receptors mediate a wide range of physiological functions, including blood pressure regulation, stress responses, and water balance. This technical guide provides a comprehensive overview of the selectivity of barusiban for vasopressin receptors, presenting quantitative binding data, detailed experimental methodologies, and an exploration of the relevant signaling pathways.

Data Presentation: Quantitative Analysis of Barusiban's Binding Affinity

The selectivity of barusiban is quantified by comparing its binding affinity (Ki) for the oxytocin receptor to its affinity for the vasopressin receptor subtypes. A lower Ki value indicates a higher binding affinity.

| Receptor | Ligand | Ki (nM) | Selectivity (Fold) | Reference |

| Oxytocin Receptor (OTR) | Barusiban | 0.64 | - | [1] |

| Vasopressin V1a Receptor (V1aR) | Barusiban | 11 | ~17-fold vs. OTR | [1] |

| Vasopressin V1b Receptor (V1bR) | Barusiban | Data not available | - | - |

| Vasopressin V2 Receptor (V2R) | Barusiban | Data not available | - | - |

Experimental Protocols: Determining Receptor Binding Affinity

The binding affinity of barusiban for oxytocin and vasopressin receptors is typically determined using a competitive radioligand binding assay. The following is a detailed methodology representative of such an experiment.

Objective:

To determine the inhibitory constant (Ki) of barusiban for the human oxytocin receptor, and vasopressin V1a, V1b, and V2 receptors.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the recombinant human OTR, V1aR, V1bR, or V2R (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled ligand specific for each receptor.

-

For OTR: [³H]-Oxytocin or a selective high-affinity radio-antagonist.

-

For V1aR, V1bR, V2R: [³H]-Arginine Vasopressin (AVP) or a subtype-selective radioligand.

-

-

Competitor: Barusiban, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor with high affinity (e.g., unlabeled oxytocin or AVP).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).

-

Scintillation Cocktail: For detection of radioactivity.

-

Instrumentation: Microplate scintillation counter, filtration apparatus.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

Add increasing concentrations of barusiban (the competitor) to the experimental wells.

-

To determine total binding, add only the assay buffer and the radioligand to a set of wells.

-

To determine non-specific binding, add a saturating concentration of the unlabeled ligand along with the radioligand to another set of wells.

-

Add a fixed concentration of the appropriate radioligand to all wells. The concentration of the radioligand is typically chosen to be close to its dissociation constant (Kd) for the receptor.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity in each vial using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of barusiban by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the barusiban concentration. This will generate a sigmoidal dose-response curve.

-

Determine the IC50 value, which is the concentration of barusiban that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualization

Understanding the downstream signaling pathways of the oxytocin and vasopressin receptors is crucial for appreciating the potential consequences of receptor activation and the importance of barusiban's selectivity.

Vasopressin V1a and V1b Receptor Signaling

Both V1a and V1b receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon activation by vasopressin, these receptors initiate a signaling cascade that leads to an increase in intracellular calcium.

Caption: V1a/V1b Receptor Gq Signaling Pathway

Vasopressin V2 Receptor Signaling

The V2 receptor is also a GPCR but couples to the Gs family of G-proteins. Its activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), which is primarily involved in regulating water reabsorption in the kidneys.

Caption: V2 Receptor Gs Signaling Pathway

Oxytocin Receptor Signaling

The oxytocin receptor, similar to V1a/V1b receptors, primarily couples to Gq/11, leading to increased intracellular calcium and subsequent physiological effects such as uterine muscle contraction. It can also couple to other G-proteins, leading to the activation of additional signaling pathways like the MAPK/ERK pathway.

Caption: Oxytocin Receptor Signaling Pathways

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of a test compound like barusiban.

Caption: Workflow for Radioligand Binding Assay

Conclusion

Barusiban is a highly selective oxytocin receptor antagonist, demonstrating a significantly greater binding affinity for the OTR compared to the vasopressin V1a receptor. This selectivity is a key feature of its pharmacological profile, suggesting a reduced potential for off-target effects related to the vasopressin system. While quantitative data on its interaction with V1b and V2 receptors remains elusive in the current literature, the available evidence strongly supports its primary action as an OTR blocker. The distinct signaling pathways of the oxytocin and vasopressin receptors underscore the importance of this selectivity for achieving a targeted therapeutic effect. Further studies to fully characterize the binding profile of barusiban across all vasopressin receptor subtypes would provide a more complete understanding of its selectivity and further solidify its pharmacological characterization.

References

Barusiban: A Technical and Scientific Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barusiban (development code FE-200440) is a synthetic, non-peptide, selective antagonist of the oxytocin receptor (OTR).[1][2] It was developed by Ferring Pharmaceuticals and investigated primarily for its potential as a tocolytic agent to manage preterm labor.[1] Barusiban is recognized as one of the most potent and selective OTR antagonists identified.[1] Despite promising preclinical data, it did not demonstrate efficacy in clinical trials for preventing preterm birth and its development for this indication was discontinued.[1][3] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to Barusiban.

Chemical Structure and Physicochemical Properties

Barusiban is a synthetic cyclic hexapeptide.[2] Its chemical identity and known physicochemical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (4S,7S,10S,13S,16R)-N-[(2S)-5-Amino-1-hydroxy-2-pentanyl]-7-(2-amino-2-oxoethyl)-10-[(2R)-2-butanyl]-13-sec-butyl-16-(1H-indol-3-ylmethyl)-N-methyl-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentaazacycloicosane-4-carboxamide[3] |

| CAS Number | 285571-64-4[3] |

| Molecular Formula | C₄₀H₆₃N₉O₈S[3] |

| Synonyms | FE-200440[4] |

Physicochemical Properties

| Property | Value |

| Molar Mass | 830.06 g·mol⁻¹[3] |

| Appearance | White to off-white lyophilized powder[4] |

| Solubility | Soluble in aqueous buffers and DMSO[4] |

| Storage | Store at -20°C, protected from moisture and light[4] |

Mechanism of Action

Barusiban functions as a competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the uterus (myometrium).[4][5]

The binding of oxytocin to its receptor typically initiates a signaling cascade that leads to uterine contractions. This process is primarily mediated through the Gq protein/phospholipase C (PLC) pathway. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[5][6] The increased intracellular Ca²⁺ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK), which phosphorylates myosin, resulting in myometrial cell contraction.[5]

Barusiban competitively binds to the OTR, preventing the binding of endogenous oxytocin and thereby inhibiting this signaling cascade and subsequent uterine contractions.[4] It exhibits a high affinity for the human OTR, with a reported Ki value of 0.8 nM.[7] A key feature of Barusiban is its high selectivity for the OTR over the structurally related vasopressin V1a receptor, showing an approximately 300-fold higher affinity for the OTR.[8] This selectivity is significant as it minimizes potential off-target effects related to vasopressin receptor antagonism.

Pharmacological Studies

In Vitro Studies

The inhibitory effect of Barusiban on oxytocin-induced uterine contractions has been demonstrated in isolated human myometrial tissues.

Experimental Protocol: Myometrial Strip Contractility Assay [9][10]

-

Tissue Source: Myometrial biopsies were obtained from women undergoing Cesarean section at both preterm (30-36 weeks) and term (38-41 weeks) gestation.

-

Preparation: The tissue was dissected into longitudinal strips (approximately 2x2x10 mm).

-

Apparatus: Strips were mounted in organ baths containing Krebs-Ringer solution, maintained at 37°C, and bubbled with a mixture of 95% O₂ and 5% CO₂.

-

Measurement: Isometric tension was recorded using force-displacement transducers.

-

Procedure: After an equilibration period, cumulative concentration-response curves to oxytocin were generated. This was repeated in the presence of increasing concentrations of Barusiban (2.5, 25, and 250 nM) or the reference compound, atosiban.

-

Analysis: The potency of the antagonists was determined by calculating the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the original response.

Results: Barusiban demonstrated a concentration-dependent inhibition of oxytocin-induced contractions in myometrial tissue from both preterm and term pregnancies.[9] The calculated pA2 values indicated that Barusiban is a highly potent oxytocin antagonist, with a potency at least comparable to, or greater than, atosiban in this in vitro setting.[9][10]

| Tissue Source | Barusiban (pA2) | Atosiban (pA2) |

| Preterm Myometrium | 9.76[9] | 7.86[9] |

| Term Myometrium | 9.89[9] | 7.81[9] |

In Vivo Animal Studies

Preclinical studies in a cynomolgus monkey model of preterm labor provided significant insights into the pharmacokinetics and pharmacodynamics of Barusiban.

Experimental Protocol: Cynomolgus Monkey Model of Preterm Labor [11][12]

-

Animal Model: Surgically instrumented, time-mated pregnant cynomolgus monkeys.

-

Instrumentation: Telemetry devices were implanted to allow for continuous monitoring of intrauterine pressure (IUP) and electromyographic (EMG) activity.

-

Induction of Contractions: A continuous intravenous infusion of oxytocin was administered to simulate preterm labor by inducing stable uterine contractions.

-

Treatment: Once stable contractions were established, animals received either Barusiban or atosiban via intravenous bolus or continuous infusion at various doses.

-

Data Collection: IUP was recorded telemetrically to quantify the frequency and intensity of uterine contractions. Blood samples were collected to determine the pharmacokinetic profiles of the drugs.

Pharmacodynamic Results: Both Barusiban and atosiban were highly effective, achieving 96-98% inhibition of oxytocin-induced intrauterine pressure.[12] However, Barusiban was found to be three to four times more potent than atosiban.[12] A key differentiating factor was the duration of action; Barusiban's effects lasted for over 13-15 hours, compared to 1-3 hours for atosiban.[12] The tocolytic effect of Barusiban was also shown to be reversible with a high-dose infusion of oxytocin.[12]

Pharmacokinetic Results: The superior duration of action of Barusiban was attributed to its more favorable pharmacokinetic profile compared to atosiban, characterized by a longer half-life and lower clearance.

| Parameter | Barusiban | Atosiban |

| Half-life (t₁/₂) | 1.5–2.6 hours[11] | 0.5–0.7 hours[11] |

| Clearance (CL) | 25–66 ml·h⁻¹·kg⁻¹[11] | 539–936 ml·h⁻¹·kg⁻¹[11] |

| Volume of Distribution (Vd) | 70–159 ml·kg⁻¹[11] | 359–640 ml·kg⁻¹[11] |

Placental Transfer: Studies investigating the placental transfer of Barusiban found it to be limited. In cynomolgus monkeys, the fetal plasma concentration of Barusiban was approximately 9.1% of the maternal concentration.[13] An ex vivo human cotyledon perfusion model showed a similar transfer rate of 9.3-11.0%.[13]

Clinical Trials

Preterm Labor

A phase 2, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy of Barusiban in women with threatened preterm labor.[3][14]

-

Study Design: 163 pregnant women between 34 and 36 weeks of gestation with signs of preterm labor were randomized to receive a single intravenous bolus of Barusiban (at doses of 0.3, 1, 3, or 10 mg) or a placebo.[3]

-

Primary Endpoint: The percentage of women who did not deliver within 48 hours of administration.[3]

-

Results: The trial failed to meet its primary endpoint. There was no significant difference in the rate of delivery within 48 hours between any of the Barusiban groups and the placebo group.[3][14] Barusiban did not reduce the number of uterine contractions compared to placebo.[3] The safety profile was comparable to placebo for the mother, fetus, and neonate.[3][14]

| Treatment Group | % Not Delivered within 48h |

| Placebo | 72%[3] |

| Barusiban (all doses) | 65-88%[3] |

In Vitro Fertilization (IVF)

Given its ability to reduce uterine contractility, Barusiban was also investigated as a potential agent to improve embryo implantation rates during IVF procedures by creating a more quiescent uterine environment.[4] However, comprehensive clinical data supporting its efficacy in this application are limited.

Conclusion

Barusiban is a potent and highly selective oxytocin receptor antagonist with a long duration of action demonstrated in preclinical models. While it showed significant promise in in vitro and in vivo studies for inhibiting uterine contractions, it ultimately failed to demonstrate clinical efficacy in the treatment of preterm labor. Its development for this indication has been halted. The extensive preclinical characterization of Barusiban, however, provides valuable data for the ongoing development of oxytocin receptor modulators for various therapeutic applications.

References

- 1. Barusiban - Wikipedia [en.wikipedia.org]

- 2. barusiban | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. The effect of barusiban, a selective oxytocin antagonist, in threatened preterm labor at late gestational age: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arizona-mall.com [arizona-mall.com]

- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Inhibitory effect of barusiban and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portal.research.lu.se [portal.research.lu.se]

- 11. academic.oup.com [academic.oup.com]

- 12. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]

Barusiban: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barusiban (FE 200440) is a synthetic non-peptide oxytocin receptor (OTR) antagonist that was investigated for its potential as a tocolytic agent for the management of preterm labor. As a potent and highly selective antagonist of the oxytocin receptor, barusiban represents a targeted therapeutic approach to inhibiting uterine contractions. This technical guide provides an in-depth summary of the available pharmacokinetic and pharmacodynamic data on barusiban, compiled from preclinical and clinical studies.

Pharmacodynamics

The pharmacodynamic profile of barusiban is characterized by its high affinity and selectivity for the oxytocin receptor, leading to potent inhibition of oxytocin-induced uterine contractions.

Receptor Binding and Selectivity

Barusiban demonstrates a significantly higher affinity for the human oxytocin receptor compared to the vasopressin V1a receptor. This selectivity is a key differentiator from other oxytocin antagonists like atosiban, which exhibits considerable affinity for both receptors.[1][2]

Table 1: Receptor Binding Affinity of Barusiban

| Receptor | Affinity (Ki) | Species | Cell Line | Reference |

| Oxytocin Receptor (OTR) | 0.8 nM | Human (cloned) | COS cells | [3] |

| Vasopressin V1a Receptor (V1aR) | ~300-fold lower than OTR | Human (cloned) | Not Specified | [1][2] |

In Vitro and In Vivo Efficacy

Preclinical studies have consistently demonstrated the potent inhibitory effects of barusiban on uterine contractions.

-

In Vitro: In isolated human myometrial tissue from both preterm and term pregnancies, barusiban has been shown to be at least as potent as atosiban in inhibiting oxytocin-induced contractions.[4]

-

In Vivo (Cynomolgus Monkeys): In a primate model of preterm labor, where contractions were induced by oxytocin infusion, barusiban was found to be three to four times more potent than atosiban.[5][6] It achieved a high degree of efficacy, with 96-98% inhibition of intrauterine pressure.[5]

Clinical Efficacy

A randomized, double-blind, placebo-controlled clinical trial in women at 34-36 weeks of gestation with threatened preterm labor investigated the efficacy of a single intravenous bolus of barusiban at doses of 0.3, 1, 3, or 10 mg. The study found that none of the barusiban doses were more effective than placebo in reducing the number of uterine contractions or in delaying delivery by 48 hours.[7]

Pharmacokinetics

The pharmacokinetic properties of barusiban, particularly its longer half-life compared to atosiban, have been a focus of preclinical investigation.

Preclinical Pharmacokinetics in Cynomolgus Monkeys

Comparative pharmacokinetic studies in pregnant cynomolgus monkeys have highlighted key differences between barusiban and atosiban.

Table 2: Comparative Pharmacokinetic Parameters of Barusiban and Atosiban in Cynomolgus Monkeys

| Parameter | Barusiban | Atosiban | Fold Difference | Reference |

| Intravenous Bolus | [2] | |||

| Elimination Half-life (t½) | ~2-5 fold longer | - | 2-5x | [2] |

| Clearance (CL) | ~8-37 fold lower | - | 8-37x | [2] |

| Intravenous Infusion | [2] | |||

| Elimination Half-life (t½) | ~2-5 fold longer | - | 2-5x | [2] |

| Clearance (CL) | ~8-37 fold lower | - | 8-37x | [2] |

These findings indicate that barusiban has a more sustained presence in the circulation compared to atosiban, which is consistent with its longer duration of action observed in pharmacodynamic studies.[2] In long-term continuous intravenous infusion studies in cynomolgus monkeys (150 μg/kg/h), plasma levels of barusiban were maintained at approximately 4-6 μg/mL.[8]

Placental Transfer

The potential for fetal exposure is a critical consideration for any drug intended for use during pregnancy. The placental transfer of barusiban has been assessed in several models.

Table 3: Placental Transfer of Barusiban

| Species/Model | Method | Placental Transfer (% of Maternal Concentration) | Reference |

| Rabbit | In vivo | ~5% | [9] |

| Cynomolgus Monkey | In vivo | 9.1% | [9] |

| Human | Ex vivo cotyledon perfusion | 9.3 - 11.0% | [9] |

These studies consistently demonstrate that the placental transfer of barusiban is limited.[9]

Human Pharmacokinetics

Detailed human pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. The focus of the published clinical trial was on efficacy and safety rather than a detailed pharmacokinetic characterization.[7]

Mechanism of Action: Oxytocin Receptor Signaling

Barusiban exerts its therapeutic effect by blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor primarily activates the Gq alpha subunit, initiating a downstream signaling cascade.

Caption: Oxytocin receptor signaling pathway and the inhibitory action of barusiban.

Activation of the oxytocin receptor leads to the stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). The subsequent increase in intracellular calcium concentration is the primary driver of myometrial contraction.[10] Barusiban, by blocking the oxytocin receptor, prevents the initiation of this signaling cascade.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies cited are not fully available in the published literature. However, based on the descriptions provided, the following outlines of key methodologies can be constructed.

In Vivo Model of Preterm Labor in Cynomolgus Monkeys

This model was central to the preclinical evaluation of barusiban's efficacy.

Caption: Experimental workflow for the preclinical evaluation of barusiban in a cynomolgus monkey model of preterm labor.

The protocol involved the surgical implantation of telemetry units to measure intrauterine pressure (IUP) and electromyograms, as well as infusion catheters. Pregnant monkeys were then infused with oxytocin to induce stable uterine contractions, simulating preterm labor. Barusiban or a comparator was administered intravenously, and IUP was continuously monitored. Blood samples were collected to determine plasma drug concentrations.[1][2]

Ex Vivo Human Placental Cotyledon Perfusion

This model was used to assess the placental transfer of barusiban.

Caption: General workflow for the ex vivo human placental cotyledon perfusion experiment.

The general procedure involves obtaining a fresh human placenta after delivery and cannulating the artery and vein of a single cotyledon. The cotyledon is then placed in a perfusion chamber, and separate maternal and fetal circulations are established. Barusiban is introduced into the maternal perfusate, and samples are taken from both circuits over time to determine the extent of transfer to the fetal side.[9]

Quantification of Barusiban in Plasma

While a specific, detailed protocol for barusiban is not available, the quantification of peptide drugs like barusiban in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 4: General Protocol for LC-MS/MS Quantification of Peptides in Plasma

| Step | Description |

| 1. Sample Preparation | |

| a. Thaw plasma samples. | |

| b. Perform protein precipitation by adding a solvent like acetonitrile. | |

| c. Vortex and centrifuge to pellet the precipitated proteins. | |

| d. Transfer the supernatant to a new tube. | |

| e. Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution. | |

| 2. Chromatographic Separation | |

| a. Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system. | |

| b. Separate the analyte from other plasma components on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of water and acetonitrile with an additive like formic acid. | |

| 3. Mass Spectrometric Detection | |

| a. Introduce the eluent from the HPLC into a tandem mass spectrometer with an electrospray ionization (ESI) source. | |

| b. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transition for barusiban and an internal standard. | |

| 4. Quantification | |

| a. Generate a standard curve using known concentrations of barusiban. | |

| b. Quantify the concentration of barusiban in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve. |

Conclusion

Barusiban is a potent and selective oxytocin receptor antagonist with a longer duration of action and higher potency than atosiban in preclinical models. Its mechanism of action is well-defined, involving the blockade of the Gq-mediated signaling cascade initiated by oxytocin. While preclinical studies showed promise, a clinical trial with a single intravenous bolus did not demonstrate efficacy in treating preterm labor in late gestation. The available pharmacokinetic data, primarily from animal studies, indicate a favorable profile with a longer half-life and limited placental transfer. However, a comprehensive understanding of its human pharmacokinetics, particularly its metabolism and excretion, remains to be fully elucidated in publicly available literature. The information presented in this guide provides a foundation for researchers and drug development professionals interested in the pharmacology of oxytocin receptor antagonists.

References

- 1. Barusiban, an effective long-term treatment of oxytocin-induced preterm labor in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of ex vivo placental perfusion models: an underutilized but promising method to study maternal-fetal interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of barusiban in a novel study design for evaluation of tocolytic agents in pregnant and neonatal monkeys, including behavioural and immunological endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Ex Vivo Dual Perfusion of the Human Placenta: Disease Simulation, Therapeutic Pharmacokinetics and Analysis of Off-Target Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Barusiban: A Technical Guide to its Role in Uterine Contraction Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Barusiban, a selective oxytocin receptor antagonist, and its role in the inhibition of uterine contractions. The document details its mechanism of action, summarizes key preclinical and clinical data, and outlines relevant experimental protocols.

Introduction

Barusiban (FE 200440) is a peptide antagonist of the oxytocin receptor (OTR) that was developed for the potential treatment of preterm labor.[1] It is a structural analogue of oxytocin and exhibits high affinity and selectivity for the human OTR.[2] This selectivity for the OTR over the structurally related vasopressin V1a receptor was anticipated to offer a favorable side-effect profile compared to less selective antagonists like Atosiban.[2] This guide explores the pharmacological profile of Barusiban and the experimental findings that have defined its potential as a tocolytic agent.

Mechanism of Action: Oxytocin Receptor Antagonism

Uterine contractions are primarily mediated by the binding of oxytocin to its G-protein coupled receptor (GPCR) on the surface of myometrial cells. This interaction triggers a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent smooth muscle contraction.

Barusiban exerts its inhibitory effect by competitively binding to the oxytocin receptor, thereby preventing the binding of endogenous oxytocin and blocking the initiation of the contractile signaling pathway.[1]

Oxytocin Receptor Signaling Pathway

The binding of oxytocin to its receptor activates the Gq alpha subunit of the associated G-protein. This initiates a cascade of intracellular events, as depicted in the diagram below.

Barusiban, by binding to the OTR, prevents the initiation of this entire cascade.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Barusiban from various preclinical and clinical studies.

Table 1: Receptor Binding Affinity of Barusiban and Atosiban

| Compound | Receptor | Cell Line Expressing Receptor | Kᵢ (nM) | Reference(s) |

| Barusiban | Human Oxytocin Receptor | COS-7 | 0.8 | [1] |

| Barusiban | Human Oxytocin Receptor | Chinese Hamster Ovary (CHO) | 0.64 | [2] |

| Barusiban | Human Vasopressin V1a Receptor | Human Embryonic Kidney (HEK)-293 | 11 | [2] |

| Atosiban | Human Oxytocin Receptor | - | 7.8 | [3] |

| Atosiban | Human Vasopressin V1a Receptor | - | 3.1 | [3] |

Table 2: In Vitro Potency of Barusiban and Atosiban in Human Myometrium

| Compound | Myometrium Source | Parameter | Value | Reference(s) |

| Barusiban | Preterm | pA₂ | 9.76 | [4] |

| Barusiban | Term | pA₂ | 9.89 | [4] |

| Atosiban | Preterm | pA₂ | 7.86 | [4] |

| Atosiban | Term | pA₂ | 7.81 | [4] |

Table 3: Preclinical Efficacy of Barusiban in Cynomolgus Monkeys

| Compound | Parameter | Result | Reference(s) |

| Barusiban | Potency vs. Atosiban | 3-4 times more potent | [5] |

| Barusiban | Duration of Action (infusion) | >13-15 hours | [5] |

| Atosiban | Duration of Action (infusion) | 1-3 hours | [5] |

| Barusiban | Efficacy (IUP inhibition) | 96-98% | [5] |

| Atosiban | Efficacy (IUP inhibition) | 96-98% | [5] |

Table 4: Clinical Trial of Barusiban in Threatened Preterm Labor (Late Gestational Age)

| Treatment Group (Single IV Bolus) | N | Women Not Delivered within 48h (%) | p-value vs. Placebo | Reference(s) |

| Placebo | 32 | 72 | - | [6] |

| Barusiban 0.3 mg | 31 | 65 | 0.84 | [6] |

| Barusiban 1 mg | 34 | 88 | 0.21 | [6] |

| Barusiban 3 mg | 32 | 78 | 0.83 | [6] |

| Barusiban 10 mg | 34 | 71 | 1.00 | [6] |

Experimental Protocols

In Vitro Human Myometrial Strip Contraction Assay

This assay assesses the direct effect of compounds on the contractility of human uterine muscle.

Objective: To determine the inhibitory effect of Barusiban on oxytocin-induced contractions in isolated human myometrial strips.

Methodology:

-

Tissue Acquisition: Myometrial biopsies are obtained from women undergoing Cesarean section with informed consent.

-

Tissue Preparation: The myometrial tissue is dissected into longitudinal strips (e.g., 2 mm x 2 mm x 10 mm).

-

Mounting: The strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂. One end of the strip is attached to a fixed point, and the other to an isometric force transducer.

-

Equilibration: The strips are allowed to equilibrate under a resting tension (e.g., 1-2 g) until spontaneous contractions stabilize.

-

Oxytocin Stimulation: A submaximal concentration of oxytocin (e.g., 0.5 nM) is added to the organ bath to induce regular, phasic contractions.

-

Compound Administration: Once a stable contractile response to oxytocin is achieved, increasing concentrations of Barusiban are added cumulatively to the bath.

-

Data Acquisition and Analysis: The force and frequency of contractions are recorded continuously. The inhibitory effect of Barusiban is quantified by measuring the reduction in the amplitude and area under the curve of the contractions. pA₂ values are calculated to determine antagonist potency.

In Vivo Telemetric Monitoring of Uterine Contractions in Non-Human Primates

This in vivo model allows for the continuous monitoring of uterine activity in a conscious, unrestrained animal.

Objective: To evaluate the efficacy and duration of action of Barusiban in inhibiting oxytocin-induced uterine contractions in pregnant cynomolgus monkeys.

Methodology:

-

Surgical Instrumentation: Pregnant cynomolgus monkeys undergo surgery to implant a telemetry system. This includes a pressure transducer in the amniotic cavity to measure intrauterine pressure (IUP) and biopotential leads on the uterine surface to record electromyography (EMG).

-

Recovery: The animals are allowed to recover from surgery.

-

Oxytocin Challenge: To simulate preterm labor, a continuous intravenous infusion of oxytocin is administered to induce stable uterine contractions.

-

Barusiban Administration: Barusiban is administered intravenously, either as a bolus injection or a continuous infusion.

-

Data Monitoring: IUP and EMG are continuously recorded via telemetry.

-

Data Analysis: The efficacy of Barusiban is determined by the percentage inhibition of the oxytocin-induced increase in IUP. The duration of action is measured as the time taken for uterine contractions to return to pre-treatment levels.

Radioligand Binding Assay for Receptor Affinity (Kᵢ) Determination

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Kᵢ of Barusiban for the human oxytocin receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human oxytocin receptor (e.g., from CHO or HEK-293 cells) are prepared.

-

Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the oxytocin receptor (e.g., [³H]-oxytocin) and varying concentrations of the unlabeled competitor compound (Barusiban).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.

Discussion and Conclusion

Barusiban is a potent and highly selective oxytocin receptor antagonist.[2] Preclinical studies in non-human primates demonstrated its superiority over Atosiban in terms of potency and duration of action in inhibiting oxytocin-induced uterine contractions.[5] These promising preclinical findings, however, did not translate into clinical efficacy in a randomized controlled trial of women in threatened preterm labor at a late gestational age (34-36 weeks).[6] In this study, Barusiban was not more effective than placebo in reducing the number of uterine contractions or delaying delivery.[6]

The discrepancy between the preclinical and clinical results may be due to several factors, including the complex and multifactorial nature of preterm labor, where oxytocin may not be the sole or primary driver, particularly in later stages of gestation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. portal.research.lu.se [portal.research.lu.se]

- 5. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of barusiban, a selective oxytocin antagonist, in threatened preterm labor at late gestational age: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Barusiban In Vitro Assay Protocols: A Comprehensive Guide for Researchers

For Immediate Release

This application note provides detailed protocols for in vitro assays of Barusiban, a potent and selective oxytocin receptor (OTR) antagonist. This document is intended for researchers, scientists, and drug development professionals working on oxytocin receptor modulators.

Introduction

Barusiban is a non-peptide antagonist of the oxytocin receptor, a G-protein coupled receptor (GPCR) primarily associated with Gαq/11 proteins.[1] Activation of the OTR stimulates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 induces the release of intracellular calcium (Ca2+), a key second messenger in cellular signaling.[1][2] Barusiban's high affinity and selectivity for the OTR make it a valuable tool for studying the physiological roles of oxytocin and for the development of new therapeutics.[3]

Data Presentation

The following tables summarize the in vitro binding affinity and functional potency of Barusiban and the comparator compound, Atosiban, at the oxytocin receptor.

Table 1: In Vitro Binding Affinity of Oxytocin Receptor Antagonists

| Compound | Receptor/Cell Line | Radioligand | Assay Type | Ki (nM) | pA2 | Reference |

| Barusiban | Human OTR (CHO cells) | - | Functional Assay | 0.64 | - | [4] |

| Barusiban | Human Myometrium | Oxytocin | Contraction Assay | - | 9.89 | [3] |

| Barusiban | Preterm Myometrium | Oxytocin | Contraction Assay | - | 9.76 | [3] |

| Atosiban | Human Myometrium | Oxytocin | Contraction Assay | - | 7.81 | [3] |

| Atosiban | Preterm Myometrium | Oxytocin | Contraction Assay | - | 7.86 | [3] |

| Atosiban | Myometrial cells | Oxytocin | Ca2+ Mobilization | - | - |

Table 2: In Vitro Functional Potency of Oxytocin Receptor Antagonists

| Compound | Cell Line/Tissue | Functional Readout | IC50 (nM) | Reference |

| Atosiban | Myometrial cells | Ca2+ increase | 5 |

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol describes a competition binding assay to determine the affinity (Ki) of Barusiban for the oxytocin receptor using membranes from cells expressing the human OTR and [3H]oxytocin as the radioligand.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human oxytocin receptor.

-

Radioligand: [3H]oxytocin (specific activity ~30-60 Ci/mmol).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[5]

-

Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Barusiban, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: Unlabeled oxytocin (1 µM).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[5]

-

Filtration apparatus.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the OTR in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[5]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[5]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[5]

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.[5]

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following components in a final volume of 250 µL:[5]

-

50 µL of various concentrations of Barusiban (or vehicle for total binding).

-

50 µL of binding buffer (for total binding) or 1 µM unlabeled oxytocin (for non-specific binding).

-

50 µL of [3H]oxytocin at a final concentration at or below its Kd (typically 1-5 nM).

-

150 µL of cell membrane preparation (typically 10-50 µg of protein).[5]

-

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Barusiban concentration.

-

Determine the IC50 value (the concentration of Barusiban that inhibits 50% of the specific binding of [3H]oxytocin) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Functional Assay: Intracellular Calcium Mobilization

This protocol describes a functional assay to measure the antagonist effect of Barusiban on oxytocin-induced intracellular calcium mobilization in cells expressing the OTR.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12 with 10% FBS).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or another suitable calcium-sensitive dye.

-

Pluronic F-127.

-

Agonist: Oxytocin.

-

Test Compound: Barusiban.

-

Black, clear-bottom 96-well or 384-well microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating:

-

Seed the OTR-expressing cells into black, clear-bottom microplates at an appropriate density (e.g., 20,000 - 50,000 cells per well) and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye (e.g., 2 µM Fluo-4 AM) with an equal concentration of Pluronic F-127 in assay buffer.

-

Remove the cell culture medium from the wells and add the dye-loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Pre-incubation:

-

Wash the cells with assay buffer to remove excess dye.

-

Add various concentrations of Barusiban (or vehicle control) to the wells.

-

Incubate the plate at room temperature for 15-30 minutes.

-

-

Calcium Measurement:

-

Place the plate in the fluorescence plate reader and allow the baseline fluorescence to stabilize.

-

Set the instrument to record fluorescence intensity over time (e.g., excitation at 488 nm, emission at 525 nm for Fluo-4).[6]

-

Inject a pre-determined concentration of oxytocin (typically the EC80 concentration) into the wells and continue recording the fluorescence signal.

-

-

Data Analysis:

-

The change in fluorescence upon oxytocin addition is indicative of the intracellular calcium concentration.

-

Determine the inhibitory effect of Barusiban by comparing the peak fluorescence response in the presence of the antagonist to the control response (oxytocin alone).

-

Plot the percentage of inhibition against the logarithm of the Barusiban concentration to determine the IC50 value.

-

Visualizations

Oxytocin Receptor Signaling Pathway

Caption: Oxytocin receptor signaling pathway.

Radioligand Binding Assay Workflow

Caption: Radioligand binding assay workflow.

Calcium Mobilization Assay Workflow

Caption: Calcium mobilization assay workflow.

References

- 1. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory effect of barusiban and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Barusiban in Isolated Myometrial Strip Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Barusiban in isolated myometrial strip experiments. The protocols detailed below are synthesized from established methodologies to ensure robust and reproducible results for investigating the effects of this selective oxytocin antagonist on uterine contractility.

Introduction

Barusiban is a potent and selective non-peptide antagonist of the oxytocin receptor.[1] In vitro studies using isolated myometrial strips are crucial for characterizing its inhibitory effects on uterine contractions induced by oxytocin. This model allows for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50) and the pA2 value, which quantifies the antagonist's potency.[2] These experiments are fundamental in the preclinical assessment of tocolytic agents for conditions like preterm labor.

Mechanism of Action: Oxytocin and Barusiban

Oxytocin elicits myometrial contractions by binding to its G-protein coupled receptor (GPCR) on the surface of uterine smooth muscle cells. This binding activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ levels leads to the activation of calmodulin and myosin light-chain kinase, resulting in myometrial contraction.[1]

Barusiban acts as a competitive antagonist at the oxytocin receptor, preventing oxytocin from binding and initiating this signaling cascade, thereby inhibiting uterine contractions.[1]

Quantitative Data Summary

The following table summarizes the reported quantitative data for Barusiban's effect on oxytocin-induced contractions in isolated human myometrial strips. The pA2 value is a measure of the potency of a competitive antagonist; a higher pA2 value indicates greater potency.

| Parameter | Preterm Myometrium | Term Myometrium | Reference Compound (Atosiban) - Preterm | Reference Compound (Atosiban) - Term |

| Median pA2 value | 9.76[2][3] | 9.89[2][3] | 7.86[2][3] | 7.81[2][3] |

Experimental Protocols

This section details the step-by-step methodology for conducting isolated myometrial strip experiments to evaluate the effects of Barusiban.

Materials and Reagents

-

Myometrial tissue biopsies from pregnant women undergoing cesarean section.

-

Krebs-Henseleit Solution (see composition below)

-

Oxytocin

-

Barusiban

-

Atosiban (as a reference compound)

-

Carbogen gas (95% O2, 5% CO2)

-

Distilled water

-

Ethanol (for stock solution preparation, if necessary)

Krebs-Henseleit Solution Composition:

| Component | Concentration (mM) |

| NaCl | 118.4 |

| KCl | 4.7 |

| CaCl2 | 2.5 |

| MgSO4 | 1.2 |

| KH2PO4 | 1.2 |

| NaHCO3 | 25.0 |

| Glucose | 11.1 |

Prepare fresh daily and maintain at pH 7.4 by bubbling with Carbogen gas.

Equipment

-

Organ bath system with force-displacement transducers

-

Thermostatically controlled water circulator

-

Data acquisition system and software

-

Dissection microscope

-

Surgical instruments (scissors, forceps)

-

Micropipettes

Protocol

1. Tissue Collection and Preparation: a. Obtain myometrial biopsies from the upper edge of the lower uterine segment during elective cesarean sections from consenting patients.[2][4] b. Immediately place the tissue in chilled Krebs-Henseleit solution and transport it to the laboratory. c. Under a dissection microscope, carefully dissect the myometrium to remove any attached decidua and serosa. d. Cut longitudinal myometrial strips approximately 2 mm in width and 10 mm in length.[5]

2. Mounting of Myometrial Strips: a. Mount the myometrial strips vertically in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with Carbogen gas.[6] b. Attach one end of the strip to a fixed hook and the other end to an isometric force transducer. c. Apply an initial tension of 2 grams to each strip and allow for an equilibration period of at least 60-90 minutes. During this time, replace the bath solution every 15-20 minutes.

3. Induction of Contractions and Stabilization: a. After equilibration, induce stable, rhythmic contractions by adding a submaximal concentration of oxytocin (e.g., 1-5 nM) to the organ bath. b. Allow the contractions to stabilize for at least 30-45 minutes before adding any antagonist.

4. Generation of Oxytocin Concentration-Response Curves: a. Control Curve: In the absence of any antagonist, cumulatively add increasing concentrations of oxytocin to the organ bath (e.g., from 10^-10 to 10^-6 M). Record the contractile response at each concentration until a maximal response is achieved. b. Antagonist Incubation: In separate organ baths, incubate the myometrial strips with a fixed concentration of Barusiban (e.g., 2.5 nM, 25 nM, or 250 nM) for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.[2][4] c. Curves in the Presence of Antagonist: After incubation with Barusiban, generate a cumulative oxytocin concentration-response curve as described in step 4a. d. Repeat steps 4b and 4c for each concentration of Barusiban to be tested. It is also recommended to run parallel experiments with a reference antagonist like Atosiban (e.g., 25 nM, 250 nM, 750 nM).[2][4]

5. Data Analysis: a. Measure the amplitude and frequency of contractions. The contractile response is often quantified as the integral of force over time (Area Under the Curve, AUC). b. For each oxytocin concentration-response curve, plot the response against the logarithm of the oxytocin concentration. c. Determine the EC50 value (the concentration of oxytocin that produces 50% of the maximal response) for the control curve and for each curve in the presence of Barusiban. d. Calculate the dose ratio (DR) for each concentration of Barusiban using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist). e. pA2 Value Calculation: The pA2 value can be determined using a Schild plot. Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Barusiban (-log[Barusiban]) on the x-axis. The x-intercept of the linear regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Visualizations

Signaling Pathway of Oxytocin-Induced Myometrial Contraction and Barusiban Inhibition```dot

Caption: Workflow for Barusiban testing in myometrial strips.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding pA2 and pD2' Values: Calculation and Significance in Pharmacology | PDF [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

Application Note & Protocol: Cell-Based Reporter Gene Assays for Barusiban Activity

Introduction

Barusiban is a potent and selective non-peptide antagonist of the arginine vasopressin and oxytocin receptor, with a particular affinity for the oxytocin receptor (OTR). The oxytocin receptor is a member of the G protein-coupled receptor (GPCR) superfamily. The binding of its endogenous ligand, oxytocin, primarily activates the Gαq/11 subunit. This activation initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).

This signaling pathway can be effectively monitored using cell-based reporter gene assays. These assays are powerful tools for screening and characterizing compounds that modulate the activity of the oxytocin receptor. By quantifying the activity of a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element sensitive to the OTR signaling pathway, the potency and efficacy of antagonists like Barusiban can be accurately determined. This application note provides detailed protocols for a luciferase-based reporter gene assay to measure Barusiban's inhibitory activity on the oxytocin receptor.

Signaling Pathway and Assay Principle

The assay principle is based on the Gαq/11 signaling pathway of the oxytocin receptor. Activation of this pathway ultimately leads to the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT). A reporter construct is used where the luciferase gene is under the control of a promoter containing NFAT response elements. When the OTR is activated by oxytocin, the resulting increase in intracellular calcium activates calcineurin, which dephosphorylates NFAT, allowing it to translocate to the nucleus and drive the expression of the luciferase reporter gene. Barusiban, as an antagonist, will block this oxytocin-induced signaling, leading to a dose-dependent decrease in luciferase expression.

Caption: Oxytocin receptor signaling pathway and Barusiban's mechanism of action.

Experimental Protocols

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials and Reagents

-

Cell Line: HEK293T cells (or other suitable host cells like CHO-K1).

-

Plasmids:

-

Expression plasmid for human oxytocin receptor (pCMV-hOTR).

-

Reporter plasmid containing multiple NFAT response elements driving luciferase expression (pNFAT-Luc).

-

Control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase).

-

-

Reagents:

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Opti-MEM I Reduced Serum Medium.

-

Transfection reagent (e.g., Lipofectamine 2000).

-

Oxytocin (agonist).

-

Barusiban (antagonist).

-

Phosphate-Buffered Saline (PBS).

-

Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO2).

-

Luminometer for 96-well plates.

-

Standard cell culture equipment.

-

Experimental Workflow

Caption: Workflow for the Barusiban antagonist reporter gene assay.

Detailed Protocol

Day 1: Cell Seeding

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and count the cells.

-

Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom cell culture plate.

-

Incubate overnight at 37°C with 5% CO2.

Day 2: Transfection

-

Prepare the transfection mix in Opti-MEM. For each well, combine:

-

50 ng pCMV-hOTR plasmid.

-

100 ng pNFAT-Luc plasmid.

-

5 ng pRL-TK control plasmid.

-

-

Add the transfection reagent according to the manufacturer's protocol.

-

Incubate the mix at room temperature for 20 minutes.

-

Add the transfection complex to the cells.

-

Incubate for 24 hours at 37°C with 5% CO2.

Day 3: Compound Treatment

-

Prepare serial dilutions of Barusiban in serum-free DMEM. A typical concentration range would be from 1 pM to 10 µM.

-

Prepare a stock solution of Oxytocin in serum-free DMEM. The final concentration should be the EC80 value, which needs to be determined in a preliminary agonist dose-response experiment (typically around 1-10 nM).

-

Aspirate the media from the cells and replace it with the Barusiban dilutions. Include a "vehicle control" (no Barusiban) and a "no stimulation" control.

-

Incubate for 30 minutes at 37°C (pre-incubation).

-

Add the Oxytocin solution to all wells except the "no stimulation" control.

-

Incubate for 6-8 hours at 37°C with 5% CO2.

Day 4: Luminescence Measurement

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Aspirate the media and wash the cells once with PBS.

-

Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

-

Follow the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System. Typically, this involves adding the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity, followed by the addition of Stop & Glo® Reagent to quench the firefly signal and measure Renilla luciferase activity.

-

Read the luminescence on a plate-reading luminometer.

Data Analysis

-

Normalization: For each well, normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in transfection efficiency and cell number.

-

Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)

-

-

Data Transformation: Convert the normalized responses into a percentage of the maximum oxytocin-stimulated response (vehicle control).

-

% Inhibition = 100 * (1 - [(Response_Sample - Response_NoStim) / (Response_MaxStim - Response_NoStim)])

-

-

IC50 Calculation: Plot the % Inhibition against the logarithm of Barusiban concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of Barusiban that inhibits 50% of the maximal oxytocin response.

Expected Results and Data Presentation

The results should demonstrate a dose-dependent inhibition of oxytocin-induced luciferase activity by Barusiban. The calculated IC50 value should be consistent with previously reported values.

Table 1: Representative Quantitative Data for Barusiban Activity

| Parameter | Reported Value | Cell System | Assay Type | Reference |

| IC50 | 1.4 nM | CHO cells expressing human OTR | Calcium mobilization | |

| IC50 | 7.3 ± 1.1 nM | HEK293 cells expressing human OTR | Calcium mobilization | |

| pA2 | 8.86 ± 0.05 | Human myometrial cells | Inositol phosphate accumulation | |

| Ki | 0.65 nM | Recombinant human OTR | Radioligand binding |

Note: IC50 values can vary depending on the cell line, assay conditions, and specific endpoint measured. The pA2 value is another measure of antagonist potency.

Troubleshooting

-

Low Signal-to-Basal Ratio:

-

Optimize the amount of transfected plasmid DNA.

-

Verify the EC80 concentration of oxytocin.

-

Ensure the health and viability of the cells.

-

-

High Well-to-Well Variability:

-

Ensure uniform cell seeding.

-

Be cautious with pipetting to avoid bubbles and inconsistencies.

-

Optimize the transfection protocol for consistency.

-

-

Inconsistent IC50 Values:

-

Verify the purity and concentration of Barusiban and Oxytocin stocks.

-

Ensure consistent incubation times.

-

Maintain a stable environment (temperature, CO2) during incubations.

-

Conclusion

The NFAT-luciferase reporter gene assay is a robust and sensitive method for quantifying the antagonist activity of compounds like Barusiban at the oxytocin receptor. This protocol provides a detailed framework for researchers to implement this assay, enabling the characterization of OTR antagonists in drug discovery and development programs.

Application Notes and Protocols for Barusiban Receptor Binding Assay in HEK-293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barusiban is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR), a Class A G-protein coupled receptor (GPCR).[1][2][3] The oxytocin receptor plays a crucial role in various physiological processes, including uterine contractions during labor, lactation, and social behaviors.[4] Consequently, antagonists like Barusiban have been investigated for therapeutic applications such as the prevention of preterm labor.[3][5]

These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the interaction of Barusiban with the human oxytocin receptor expressed in Human Embryonic Kidney (HEK-293) cells. HEK-293 cells are a widely used expression system for recombinant GPCRs due to their high transfection efficiency and low endogenous receptor expression.

Principle of the Assay